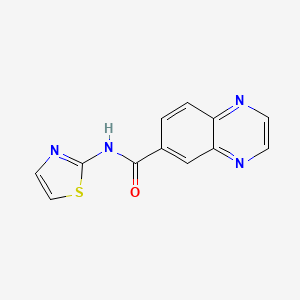![molecular formula C19H15NO4 B2617875 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid CAS No. 154869-00-8](/img/structure/B2617875.png)
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid (DMIQ) is a structurally unique compound that has recently been identified as a potential therapeutic agent due to its unique biological and physiological effects. DMIQ is a member of the indenoquinoline class of compounds and is synthesized through a multi-step process. DMIQ has been studied for its potential applications in a variety of scientific fields, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been studied for its potential applications in a variety of scientific fields. In cancer research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells. In inflammation research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to reduce inflammation in animal models. In neurological research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to protect against neuronal damage and improve cognitive function in animal models.
Mechanism of Action
The exact mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not yet known, but it is believed to work by modulating the activity of certain proteins and enzymes involved in the regulation of cell growth and inflammation. It is also believed to interact with certain receptors in the brain, which may explain its effects on cognition and neuronal protection.
Biochemical and Physiological Effects
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to inhibit the growth of certain types of cancer cells by modulating the activity of proteins involved in cell growth and proliferation. In inflammation research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to reduce inflammation by modulating the activity of enzymes involved in the regulation of inflammation. In neurological research, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid has been shown to protect against neuronal damage and improve cognitive function by interacting with certain receptors in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid for laboratory experiments is its ability to modulate the activity of proteins and enzymes involved in the regulation of cell growth and inflammation. 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is also relatively easy to synthesize, which makes it a useful tool for laboratory experiments. However, there are some limitations to using 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid for laboratory experiments. 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not yet approved for human use, so it cannot be used for clinical trials. Additionally, the exact mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not yet known, which makes it difficult to predict its effects in humans.
Future Directions
There are a number of potential future directions for the use of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid. One potential direction is to investigate its potential therapeutic effects in humans. Additionally, further research could be conducted to better understand the mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid and its potential effects in different physiological systems. Furthermore, research could be conducted to investigate the potential of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid as a drug delivery system. Finally, research could be conducted to investigate the potential of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid as an adjuvant therapy in combination with other treatments.
Synthesis Methods
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is synthesized from a multi-step process that involves the use of a variety of organic and inorganic compounds. The first step involves the reaction of 1,2-dimethoxybenzene and 2,3-dihydro-1,4-dioxin in the presence of pyridine, which results in the formation of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid. The second step involves the reaction of the carboxylic acid with anhydrous sodium acetate and acetic anhydride, which results in the formation of the final product, 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid.
properties
IUPAC Name |
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDLSMFUNOJCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-3-fluoro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2617799.png)



![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)
![methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2617810.png)
![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B2617813.png)
![N-[1-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2617814.png)